N,N'-bis(3-chloro-4-methylphenyl)terephthalamide
Description
N,N'-bis(3-chloro-4-methylphenyl)terephthalamide (molecular formula: C₂₂H₁₈Cl₂N₂O₂) is a terephthalamide derivative featuring two 3-chloro-4-methylphenyl substituents attached to the terephthalic acid core. This compound belongs to a class of aromatic diamides with applications in polymer synthesis, coordination chemistry, and materials science. Its rigid backbone and halogenated substituents contribute to high thermal stability and mechanical strength, making it suitable for advanced poly(amide-imide) (PAI) films and metal-organic frameworks (MOFs) .
The synthesis typically involves polycondensation reactions of terephthaloyl chloride with substituted aromatic amines. Its structural rigidity arises from the planar terephthalic core and hydrogen-bonding interactions between amide groups, which enhance chain alignment in polymeric matrices .
Properties
IUPAC Name |
1-N,4-N-bis(3-chloro-4-methylphenyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2/c1-13-3-9-17(11-19(13)23)25-21(27)15-5-7-16(8-6-15)22(28)26-18-10-4-14(2)20(24)12-18/h3-12H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHQADOIPQOYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Properties
Terephthalamide derivatives are highly tunable through substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Comparative Properties of Terephthalamide Derivatives
Key Observations:
Halogen vs. Nitro Groups :
- The chloro-methyl substituents in the target compound improve thermal stability and hydrophobicity compared to nitro-substituted analogs like BNAT, which face reactivity challenges during polymerization .
- Nitro groups in BNAT reduce inherent viscosities in polymers but enable ordered copolymer structures .
Hydroxyethyl vs. Chlorophenyl :
Thermal and Mechanical Performance in Polymers
PAI films derived from terephthalamide diamines exhibit ultrahigh tensile strength (>400 MPa) and ultralow in-plane coefficient of thermal expansion (CTE < 10 ppm/K). Comparative studies reveal:
Research Findings and Challenges
- Synthesis : Chloro-methyl derivatives require stringent reaction conditions to avoid dehalogenation, unlike nitro or hydroxyethyl analogs .
- Characterization : X-ray diffraction (XRD) and temperature-dependent FTIR confirm that chloro-methyl groups enhance intermolecular packing in polymers, reducing CTE .
- Limitations: Limited solubility in polar solvents restricts processing options for chloro-methyl derivatives compared to BHET or glucosyl analogs .
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